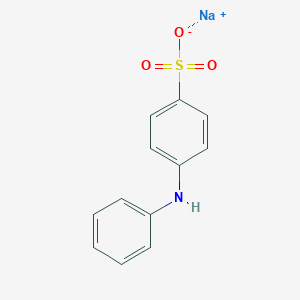

Sodium diphenylamine-4-sulfonate, ACS reagent

Beschreibung

Historical Context and Evolution of Diphenylamine (B1679370) Derivatives in Chemical Science

The parent compound, diphenylamine, was first identified in 1864. wikipedia.org Its synthesis was achieved shortly after, marking an important step in the burgeoning field of organic chemistry. guidechem.com Early applications of diphenylamine centered on its ability to produce a blue coloration in the presence of oxidizing agents, leading to its use in detecting nitrous acid, nitrates, and nitrites. wikipedia.org

The development of diphenylamine derivatives was driven by the need to modify its physical and chemical properties for specific applications. A key advancement was the introduction of sulfonic acid groups, a process known as sulfonation. numberanalytics.com This modification significantly enhances the water solubility of the parent compound, a crucial factor for its use in aqueous systems. mdpi.com Diphenylamine-4-sulfonic acid and its sodium salt emerged as important derivatives, retaining the redox-sensitive properties of diphenylamine while offering improved solubility. wikipedia.org This led to their widespread adoption as redox indicators in titrations. wikipedia.org

The evolution of diphenylamine derivatives also saw their application in other areas. For instance, they have been utilized as stabilizers in smokeless powder and in the synthesis of dyes and pharmaceuticals. nih.govresearchgate.net The core diphenylamine structure has served as a scaffold for creating a variety of new compounds with diverse biological activities. nih.govresearchgate.netresearchgate.net

Contemporary Significance of Sodium Diphenylamine-4-sulfonate in Chemical Research

In modern chemical research, sodium diphenylamine-4-sulfonate continues to be a valuable tool, primarily as a redox indicator. chemicalbook.comnih.govfishersci.fihimedialabs.com Its distinct color change at a specific electrode potential makes it ideal for determining the endpoint in redox titrations. honeywell.com

Beyond its traditional role, recent research has explored novel applications for this compound. It has been used in the preparation of polymers, specifically in the polymerization of aniline (B41778) to create poly(aniline-co-N-(4-sulfophenyl)aniline). chemicalbook.comfishersci.fi Furthermore, it acts as a ligand, forming complexes with metal ions such as lanthanum(III) chloride. chemicalbook.comfishersci.firesearchgate.net This complex-forming ability is also utilized in the estimation of metal ion concentrations. chemicalbook.comhimedialabs.com

Recent studies have also demonstrated its use in materials science. For example, it has been involved in the synthesis of gold nanocrystals and has been investigated for its role as a surfactant in the micro-arc oxidation process to create ceramic films on metal surfaces. chemicalbook.comfishersci.figoogle.com Additionally, its properties as a quencher of electrochemiluminescence are being explored. chemicalbook.com

Scope and Research Trajectories for Sodium Diphenylamine-4-sulfonate Investigations

Future research involving sodium diphenylamine-4-sulfonate and related compounds is poised to expand into several promising areas. The development of more environmentally friendly and efficient sulfonation methods is an ongoing area of interest. numberanalytics.com

In the realm of materials science, the use of sulfonated compounds in creating new polymers with enhanced properties like proton conductivity and chemical stability is a significant research direction. patsnap.com This could lead to applications in fuel cells and other electrochemical devices. The unique properties of sulfonated molecules are also being explored in the development of biomaterials, including hydrogels, scaffolds, and nanoparticles for applications in regenerative medicine and drug delivery. mdpi.com

Furthermore, the synthesis of new diphenylamine derivatives continues to be an active area of research, with a focus on creating compounds with specific biological activities for potential use in pharmaceuticals and agriculture. researchgate.netresearchgate.net The investigation of the complexation behavior of sodium diphenylamine-4-sulfonate with a wider range of metal ions could also lead to new analytical methods and applications in coordination chemistry.

Interactive Data Table: Properties of Diphenylamine and its Sulfonated Derivative

| Property | Diphenylamine | Sodium Diphenylamine-4-sulfonate |

| Formula | (C₆H₅)₂NH | C₁₂H₁₀NNaO₃S |

| Molar Mass | 169.23 g/mol | 271.27 g/mol |

| Appearance | Colorless to yellowish solid | Off-white to grayish-violet powder |

| Solubility in Water | Moderately soluble | Soluble |

| Primary Use in Research | Antioxidant, dye mordant, reagent | Redox indicator |

Interactive Data Table: Research Applications of Sodium Diphenylamine-4-sulfonate

| Application Area | Specific Use | Key Research Finding |

| Analytical Chemistry | Redox Indicator | Used for the colorimetric determination of nitrates and in redox titrations. nih.govekb.eg |

| Polymer Chemistry | Monomer | Used in the preparation of poly(aniline-co-N-(4-sulfophenyl)aniline). chemicalbook.comfishersci.fi |

| Coordination Chemistry | Ligand | Forms complexes with metal halides like lanthanum(III) chloride. chemicalbook.comfishersci.firesearchgate.net |

| Materials Science | Surfactant | Used in the surface micro-arc oxidation process to reduce porosity in ceramic films. google.com |

| Nanotechnology | Reagent | Involved in the synthesis of gold nanocrystals. chemicalbook.comfishersci.fi |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6152-67-6 |

|---|---|

Molekularformel |

C12H11NNaO3S |

Molekulargewicht |

272.28 g/mol |

IUPAC-Name |

sodium 4-anilinobenzenesulfonic acid |

InChI |

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |

InChI-Schlüssel |

VMVSDVIYIMNZBS-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

30582-09-3 6152-67-6 |

Physikalische Beschreibung |

Off-white powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Synonyme |

diphenylamine-4-sulfonic acid sodium diphenylamine sulfonate sulfodiphenylamine |

Herkunft des Produkts |

United States |

Theoretical and Computational Investigations of Sodium Diphenylamine 4 Sulfonate

Quantum Chemical Approaches to Molecular Conformation and Geometry

The three-dimensional arrangement of atoms in sodium diphenylamine-4-sulfonate is crucial to its chemical and physical properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable molecular conformation. These computational approaches calculate the molecule's energy for different spatial arrangements of its atoms to identify the geometry with the minimum energy.

Theoretical simulations of the diphenylamine-4-sulfonate anion have been performed to understand its conformation. These studies correlate the molecule's geometry with properties like conductivity, revealing that conductivity increases as the molecule adopts a more planar structure. nih.gov The optimization of the molecular structure involves calculating key geometric parameters.

Table 1: Selected Optimized Geometrical Parameters of Diphenylamine-4-sulfonate Anion (Theoretical)

| Parameter | Bond/Angle | Description |

|---|---|---|

| Bond Length | C-N | The distance between the carbon atom of the phenyl ring and the nitrogen atom of the amine group. |

| Bond Length | C-S | The distance between the carbon atom of the sulfonate-bearing phenyl ring and the sulfur atom. |

| Bond Length | S-O | The distance between the sulfur atom and the oxygen atoms of the sulfonate group. |

Note: Specific values for bond lengths and angles are dependent on the level of theory and basis set used in the computational study. The data presented here is illustrative of the parameters typically investigated.

Electronic Structure Analysis and Energy Gap Studies (e.g., HOMO-LUMO)

The electronic structure of a molecule governs its chemical reactivity and optical properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and easier electronic excitation.

For sodium diphenylamine-4-sulfonate, the HOMO-LUMO energy gap has been investigated to understand its use as a dopant for polymers like polyaniline. nih.gov The electronic distribution in the HOMO and LUMO levels provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many sulfonated diphenylamine (B1679370) derivatives, the electron density in the HOMO is often located on the diphenylamine moiety, while the LUMO is distributed across the aromatic system.

Theoretical calculations using DFT can predict the energies of these orbitals and the resulting energy gap. These computational studies are essential for understanding the electronic transitions that give rise to the compound's characteristic color changes in redox titrations.

Table 2: Theoretical Electronic Properties of Diphenylamine-4-sulfonate Anion

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

Note: The values are typically calculated in electron volts (eV) and vary based on the computational method.

Computational Modeling of Solvent Effects on Sodium Diphenylamine-4-sulfonate

The behavior of sodium diphenylamine-4-sulfonate, particularly in its applications as an indicator, is significantly influenced by the solvent environment. Computational models can simulate these solvent effects, providing a molecular-level understanding of solute-solvent interactions.

Theoretical evaluations of solvent effects on diphenylamine-4-sulfonate have been conducted using solvents such as water and dimethylsulfoxide. nih.gov These studies calculate properties like bond distances, vibrational frequencies, and effective charges in the presence of the solvent. Such calculations often employ implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicit models, where individual solvent molecules are included in the calculation. These models help to predict how the solvent environment alters the molecule's geometry and electronic structure, which in turn affects its reactivity and spectral properties.

The interaction with polar solvents can stabilize charge separation in the molecule, potentially leading to shifts in its absorption spectrum, a phenomenon known as solvatochromism.

Theoretical Prediction of Reactivity and Interaction Mechanisms

Theoretical and computational chemistry provides a framework for predicting the reactivity of sodium diphenylamine-4-sulfonate and the mechanisms of its interactions with other chemical species. Its primary function as a redox indicator involves oxidation and reduction, which can be modeled computationally.

The redox mechanism of diphenylamine derivatives involves the removal of an electron, often from the nitrogen atom, to form a radical cation. This initial step is followed by further reactions that lead to the colored species observed in titrations. Computational studies can map the potential energy surface of these reactions, identifying transition states and reaction intermediates to elucidate the most likely reaction pathway.

Furthermore, sodium diphenylamine-4-sulfonate is known to form complexes with metal ions. nih.gov The interaction mechanism can be investigated by modeling the coordination of the metal ion with the electron-rich sites of the diphenylamine-4-sulfonate anion, such as the sulfonate group's oxygen atoms or the amine nitrogen. DFT calculations can determine the binding energies and geometries of these complexes. The sulfonate group, in particular, can engage in various coordination modes and is crucial for forming hydrogen-bonded networks, which can be modeled to understand interactions in both solid-state and solution.

The reactivity of the molecule can also be assessed through calculated parameters derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index. These conceptual DFT descriptors provide a quantitative measure of the molecule's propensity to react in different ways.

Synthetic Methodologies and Derivative Chemistry of Sodium Diphenylamine 4 Sulfonate

Synthesis of Sodium Diphenylamine-4-sulfonate and Precursor Compounds

The synthesis of diphenylamine-4-sulfonic acid salts typically begins with the sulfonation of diphenylamine (B1679370). One established method involves heating diphenylamine with concentrated sulfuric acid. chemicalbook.com The reaction progress is monitored by sampling and examining the degree of sulfonation. Following the completion of the sulfonation, a hydrolysis transposition reaction is carried out. chemicalbook.com For the preparation of related salts like the barium salt, the reaction mixture is treated with barium hydroxide, followed by filtration. The pH can then be adjusted with sodium carbonate. chemicalbook.com

The industrial production of key precursors, such as 4-aminodiphenylamine, provides insight into the synthesis of the core diphenylamine structure. Common methods include:

The Aniline (B41778) Method: This involves the reaction of p-nitrochlorobenzene with aniline in the presence of a catalyst to produce 4-nitrodiphenylamine (B16768), which is subsequently reduced with sodium sulfide (B99878) to yield 4-aminodiphenylamine. google.com

The Formanilide Method: Formic acid and aniline are used to prepare formanilide, which then reacts with p-nitrochlorobenzene with an acid-binding agent. The resulting 4-nitrodiphenylamine is then reduced. google.com

Vicarious Nucleophilic Substitution: A greener industrial approach involves the direct reaction of nitrobenzene (B124822) and aniline, which eliminates the need for organochlorine precursors and metal catalysts. wikipedia.org

Another synthetic route for related aminodiphenylamine sulfonic acids involves the condensation of a chloro-nitro-benzene sulfonic acid with 1,4-phenylene diamine in an aqueous medium. For instance, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and its sodium salt can be produced by condensing 6-chloro-3-nitro-benzene sulfonic acid with 1,4-phenylene diamine in a saturated aqueous sodium chloride solution, maintaining a pH of 8 to 10. google.com

Directed Synthesis of Aminodiphenylamine Derivatives

The diphenylamine scaffold serves as a foundational structure for the directed synthesis of various derivatives. By introducing different functional groups, novel compounds with specific properties can be obtained.

A common strategy involves the chloroacetylation of diphenylamine. In one such synthesis, diphenylamine is dissolved in toluene (B28343) and refluxed with chloroacetyl chloride. The resulting intermediate, 2-chloro-N, N-diphenylacetamide, is then reacted with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to yield 2-hydrazino-N, N-diphenylacetamide. nih.gov This hydrazine derivative serves as a versatile intermediate that can be further reacted with various aromatic aldehydes to produce an array of Schiff base derivatives. nih.gov

Another approach focuses on creating sulfur-containing 4-aminodiphenylamine derivatives. Commercially available aminodiphenylamines can be treated with chloroacetyl chloride to produce acetamide (B32628) intermediates. researchgate.net These intermediates can then undergo further reactions to introduce sulfur-containing moieties, aiming to create antioxidants with dual functionality. researchgate.net Furthermore, novel aminodiphenylamine derivatives have been synthesized through the reaction of the parent compound with NBD-chloride (4-chloro-7-nitrobenzofurazan). nih.gov

Structural Elucidation of Novel Derivatives

The confirmation of newly synthesized derivative structures is accomplished through a comprehensive suite of analytical techniques. These methods provide detailed information about molecular composition, functional groups, and spatial arrangement.

For novel aminodiphenylamine derivatives, a full structural analysis typically includes elemental analysis, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.gov In cases where suitable crystals can be grown, single-crystal X-ray diffraction provides definitive information on the solid-state molecular structure. nih.gov

For example, the solid-state structure of a dissymmetrical N,N'-disubstituted p-phenylenediamine (B122844) derivative, synthesized from an aminodiphenylamine precursor, was determined by X-ray diffraction. The analysis revealed that the compound crystallized in the monoclinic P2₁/c space group, and it detailed the dihedral angles between the mean planes of the p-phenylenediamine core and its substituents. nih.gov Similarly, derivatives synthesized from 2-hydrazino-N, N-diphenylacetamide have been characterized by their IR and ¹H-NMR spectral data and elemental analysis, with specific spectral peaks confirming the presence of key functional groups. nih.gov

Table 1: Analytical Data for a Synthesized Diphenylamine Derivative: 2-(2-(4-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A4) nih.gov

| Analytical Method | Observed Data |

|---|---|

| Yield | 79% |

| Melting Point | 275-280°C |

| IR (KBr, cm⁻¹) | 3431 (N-H Stretch), 3045, 3112 (Aromatic C-H Stretch), 2932 (Aliphatic C-H Stretch), 1627 (C=O Stretch), 1522 (N=O Stretch), 1597 (C=N Stretch), 1345 (C-N Stretch) |

| ¹H-NMR (ppm) | 8.81 (1H, NH), 8.35-7.01 (14H, Aromatic), 3.23 (1H, =CH), 2.54 (2H, CH₂) |

Polymerization Reactions Involving Sodium Diphenylamine-4-sulfonate

Sodium diphenylamine-4-sulfonate is a valuable comonomer in the synthesis of conducting polymers, particularly functionalized polyanilines. chemicalbook.comgspchem.com The presence of the sulfonic acid group imparts desirable properties, such as improved solubility, to the resulting polymer. acs.org The polymerization can be initiated chemically, often using an oxidizing agent like ammonium (B1175870) persulfate. acs.org The copolymerization of aniline with a substituted comonomer like sodium diphenylamine-4-sulfonate allows for the tuning of the final polymer's electrical conductivity and solubility by adjusting the ratio of the comonomers. acs.org

Preparation of Poly-(aniline-co-N-(4-sulfophenyl)aniline)

The copolymer poly(aniline-co-N-(4-sulfophenyl)aniline), sometimes abbreviated as PAPSA, is synthesized through the chemical oxidative copolymerization of aniline and sodium diphenylamine-4-sulfonate. acs.org The reaction is typically carried out in an acidic medium, such as hydrochloric acid (HCl), with ammonium persulfate serving as the initiator. acs.org The resulting copolymer is inherently "self-doped" due to the presence of the sulfonate groups on the polymer backbone. acs.org This internal doping means the polymer is conductive without the need for external protonic acid doping. However, the presence of the bulky sulfonic group can sometimes lead to polymers with a lower molecular weight compared to unsubstituted polyaniline. nih.gov

Table 2: Synthesis Conditions for Poly(aniline-co-sodium N-(4-sulfophenyl)aniline) (PAPSA) acs.org

| Parameter | Value/Condition |

|---|---|

| Monomers | Aniline, Sodium diphenylamine-4-sulfonate |

| Initiator | Ammonium persulfate |

| Solvent | Hydrochloric acid (HCl) |

| Temperature | ~20 °C |

| Yield | 58% |

Synthesis of Water-Soluble Conducting Polyaniline Copolymers

A significant advantage of using sulfonated monomers like sodium diphenylamine-4-sulfonate is the ability to produce water-soluble conducting polymers. acs.org Traditional polyaniline is known for its poor processability due to its insolubility in common solvents. nih.gov While methods like sulfonating pre-formed polyaniline can induce water solubility, they often involve multiple steps. acs.org

The direct copolymerization of aniline with sodium diphenylamine-4-sulfonate offers a more direct route to water-soluble materials. acs.org The resulting copolymer, poly(aniline-co-sodium N-(4-sulfophenyl)aniline), exhibits solubility in aqueous solutions. acs.org The degree of solubility and the electrical properties of the copolymer can be systematically controlled by varying the feed ratio of the two monomers during synthesis. acs.org This approach has also been extended to the copolymerization of diphenylamine-4-sulfonic acid with other monomers, such as o-aminobenzyl alcohol, to create novel water-soluble conducting copolymers. acs.org

Development of Composite Materials Incorporating Diphenylamine-4-sulfonic Acid Salts

The properties of polymers derived from diphenylamine-4-sulfonic acid and its relatives can be further enhanced by creating composite materials. These composites combine the polymer with other materials, such as porous carbons or nanoparticles, to achieve synergistic effects.

One strategy involves the in situ oxidative polymerization of a diphenylamine derivative in the presence of a second component. For example, hybrid composites have been synthesized by polymerizing diphenylamine-2-carboxylic acid (a related derivative) in the presence of highly porous, activated, IR-pyrolyzed polyacrylonitrile (B21495) (IR-PAN-a). mdpi.com The polymerization is carried out using ammonium persulfate as the oxidant and can be performed in either acidic (H₂SO₄) or alkaline (chloroform/NH₄OH) media, resulting in composites with distinct properties. mdpi.com

Another approach involves creating nanocomposites. For instance, a nanocomposite has been prepared by chemically synthesizing poly(aniline-co-aniline-2,5-disulfonic acid) in the presence of L-ascorbic acid and silver-coated silica (B1680970) (Ag@SiO₂) nanoparticles. nih.gov In this complex synthesis, multiple components are combined to produce a final material with unique morphological and electrical characteristics. nih.gov

Redox Chemistry and Indicatory Mechanisms of Sodium Diphenylamine 4 Sulfonate

Fundamental Principles of Redox Indicator Functionality

The functionality of sodium diphenylamine-4-sulfonate as a redox indicator is rooted in its ability to undergo a reversible oxidation-reduction reaction that is accompanied by a dramatic color change. medchemexpress.com In its reduced form, the compound is colorless, while its oxidized form exhibits a vibrant red-violet hue. medchemexpress.com This transition occurs at a specific electrode potential, making it a valuable tool for determining the endpoint of redox titrations.

The indicator's mechanism involves the loss of electrons (oxidation) or gain of electrons (reduction), which alters the electronic structure of the molecule and, consequently, its absorption of light in the visible spectrum. The equilibrium between the reduced form (In_red) and the oxidized form (In_ox) can be represented as:

In_red ⇌ In_ox + ne⁻

where 'n' is the number of electrons transferred in the reaction. The color change is observed when the concentration of the analyte and titrant shifts the equilibrium of this reaction.

Electrochemical Oxidation Pathways and Product Characterization

The electrochemical oxidation of sodium diphenylamine-4-sulfonate proceeds through a defined pathway, leading to the formation of specific products. The oxidation process is central to its function as an indicator. In the presence of an oxidizing agent and a suitable acidic medium, such as sulfuric acid, the diphenylamine (B1679370) moiety of the molecule is oxidized. ekb.eg

Studies have shown that the oxidation product is a quinoid-type structure. ekb.eg This transformation involves the removal of electrons from the nitrogen atom and the subsequent rearrangement of the double bonds within the aromatic rings. The resulting conjugated system is responsible for the absorption of light in the visible region, leading to the characteristic red-violet color.

Spectroscopic Characterization of Oxidized and Reduced Forms

The distinct optical properties of the oxidized and reduced forms of sodium diphenylamine-4-sulfonate allow for their characterization using spectroscopic techniques, primarily UV-Vis spectrophotometry. The reduced form of the compound is colorless and does not exhibit significant absorption in the visible range.

Upon oxidation, the resulting violet-colored quinoid form displays a strong absorption maximum (λmax) at approximately 555 nm. ekb.eg The intensity of this absorption is directly proportional to the concentration of the oxidized species, a principle that can be utilized for quantitative analysis. Spectroscopic data for the compound is also available from various sources, including 1H NMR, 13C NMR, FT-IR, and Raman spectroscopy, which can be used to further characterize its structure. nih.gov

Table 1: Spectroscopic Data for Sodium Diphenylamine-4-sulfonate

| Spectroscopic Technique | Form | Key Observations |

| UV-Vis Spectrophotometry | Oxidized | λmax ≈ 555 nm (Violet color) ekb.eg |

| UV-Vis Spectrophotometry | Reduced | No significant absorption in the visible range (Colorless) medchemexpress.com |

| Infrared (IR) Spectroscopy | Solid | Conforms to standard spectra, indicating the presence of functional groups such as N-H, S=O, and aromatic C-H bonds. thermofisher.com |

Influence of Environmental Parameters on Redox Potential

The redox potential of sodium diphenylamine-4-sulfonate, and thus its effectiveness as an indicator, can be influenced by environmental parameters, most notably the pH of the solution. While it is often described as a pH-independent redox indicator, this holds true within a specific pH range. fishersci.at Extreme pH values can affect the protonation state of the amine and sulfonate groups, which in turn can alter the ease of oxidation and the precise potential at which the color change occurs.

For instance, in strongly acidic solutions, the amine group will be protonated, which can influence the electron-donating character of the nitrogen atom and subsequently the redox potential. The pH of a 10 g/L solution of the sodium salt in water is reported to be 5.7 at 20°C. sigmaaldrich.com

Investigation of Dimerization Processes Post-Electrochemical Oxidation

Following the initial electrochemical oxidation to the colored quinoid form, further reactions, including dimerization, can occur. While the primary oxidation product is the monomeric quinoid species, under certain conditions, these monomers can undergo subsequent coupling reactions to form dimers. This process can be influenced by factors such as the concentration of the indicator, the nature of the oxidant, and the reaction medium. The formation of dimers can potentially lead to a fading of the indicator color or a shift in the absorption maximum, which could affect the accuracy of endpoint detection in titrations. The study of such post-oxidation processes is crucial for a complete understanding of the indicator's behavior and for optimizing its application in various analytical procedures.

Applications in Advanced Analytical Techniques Utilizing Sodium Diphenylamine 4 Sulfonate

Volumetric Redox Titrations: Methodological Advancements and Optimization

Sodium diphenylamine-4-sulfonate is a well-established redox indicator used in volumetric analysis. academysavant.comlibretexts.org It provides a sharp and easily detectable color change at the equivalence point of titrations involving oxidizing agents like potassium dichromate. academysavant.comlibretexts.org The transition from a colorless or pale green reduced form to a distinct red-violet or purple oxidized form signals the endpoint of the reaction. academysavant.commedchemexpress.commedchemexpress.com This indicator is particularly valued for its performance in very acidic mediums. academysavant.com

Methodological advancements focus on its application in titrations where the titrant's color change is not sufficiently intense to serve as its own indicator, such as with dichromate solutions. libretexts.org Optimization involves using the indicator in conjunction with titrants like ferrous ammonium (B1175870) sulfate, which may be standardized against potassium dichromate. libretexts.org It is considered a suitable reagent for titration techniques by major chemical suppliers. sigmaaldrich.com

A primary application of sodium diphenylamine-4-sulfonate is as a pH-independent redox indicator for the determination of redox potential in chemical systems. chemicalbook.comfishersci.figspchem.com Its color change from a colorless reduced state to a red-violet oxidized state occurs at a specific electrode potential, allowing for the precise determination of the equivalence point in redox reactions. medchemexpress.commedchemexpress.com The standard potential (E₀) in a 1 mol/l sulfuric acid solution is approximately +0.83 to +0.86 volts. honeywell.com This property makes it a reliable choice for various electrochemical analyses where accurate redox potential measurements are critical.

Table 1: Redox Indicator Properties of Sodium Diphenylamine-4-sulfonate

| Property | Value/Description | Source(s) |

|---|---|---|

| Indicator Type | Redox | chemicalbook.comfishersci.fihimedialabs.com |

| Reduced Form Color | Colorless | libretexts.orgmedchemexpress.commedchemexpress.com |

| Oxidized Form Color | Red-Violet / Purple | academysavant.commedchemexpress.commedchemexpress.com |

| Standard Potential (E₀) | ~ +0.83 V (in 1 mol/l H₂SO₄) | honeywell.com |

| pH Dependence | pH-independent | chemicalbook.comfishersci.figspchem.com |

Sodium diphenylamine-4-sulfonate is utilized in the quantification of metal ions due to its capacity to form colored complexes. sigmaaldrich.comchemicalbook.comhimedialabs.comsigmaaldrich.com This characteristic makes it a useful indicator for estimating the concentration of various metal ions in a solution. sigmaaldrich.comhimedialabs.comsigmaaldrich.com While primarily known as a redox indicator, its complex-forming ability is leveraged in certain titrimetric methods.

In the context of complexometric titrations, which often involve a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA), an indicator must form a colored complex with the metal ion. sujal.devlibretexts.org The indicator is displaced from the metal ion by the titrant (EDTA) at the endpoint, resulting in a color change. libretexts.org Although metallochromic indicators like Eriochrome Black T are more common for direct EDTA titrations, sodium diphenylamine-4-sulfonate can be used in indirect methods. sujal.devlibretexts.org For instance, in alkalimetric titrations, when a metal-EDTA complex is formed, hydrogen ions are liberated. These can then be titrated with a standard base using an acid-base indicator. youtube.com Alternatively, in back-titration methods, a known excess of EDTA is added to the metal ion solution, and the unreacted EDTA is titrated with a second metal ion solution. slideshare.net

Spectrophotometric Methodologies: Sensitivity and Selectivity Enhancement

The compound's ability to undergo distinct color changes is also exploited in spectrophotometric analysis. These methods offer high sensitivity for the determination of various substances.

Spectrophotometric methods using sodium diphenylamine-4-sulfonate (also referred to as DPAS in some studies) have been developed for the micro-determination of certain organic compounds. ekb.egekb.eg A notable application is the quantification of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and Indomethacin. ekb.egekb.eg

In one such method, DPAS is first prepared in its oxidized blue-violet form (with a maximum absorbance, λmax, at 555 nm) by titrating it against potassium dichromate in a sulfuric acid medium. ekb.egekb.eg This oxidized form then reacts with the NSAID, causing a measurable change in the absorption spectrum that allows for quantification. ekb.egekb.eg The method has been successfully applied to determine these drugs in both pure form and pharmaceutical formulations, demonstrating its utility for quality control. ekb.egekb.eg The sensitivity of these methods allows for the determination of drug concentrations in the microgram per milliliter (µg/mL) range. ekb.eg

Table 2: Analytical Parameters for Spectrophotometric Micro-determination of NSAIDs using DPAS

| Drug | Analytical Range (µg/mL) | Wavelength (nm) | % Recovery | Reference |

|---|---|---|---|---|

| Ketoprofen | 1.27 - 6.36 | 255 | 99.95 | ekb.eg |

| Indomethacin | 0.72 - 14.31 | 255 | 100.25 | ekb.eg |

| Ketoprofen | 5.1 - 50.9 | 555 | 100.39 | ekb.eg |

| Indomethacin | 10.7 - 71.6 | 555 | 100.24 | ekb.eg |

Spectrophotometry serves as a powerful tool for investigating the kinetics and stoichiometry of reactions involving sodium diphenylamine-4-sulfonate. Studies on its reaction with NSAIDs have elucidated the underlying mechanisms. The reaction between the oxidized blue-violet form of DPAS and drugs like Ketoprofen and Indomethacin proceeds to form red products in the visible spectrum, and eventually brown products observed in the UV range (at 255 nm). ekb.egekb.eg

Stoichiometric studies, using methods like the molar ratio method, have determined the reaction ratios between the drug and the indicator. For the reactions with Ketoprofen and Indomethacin, stoichiometries of 1:1 and 2:1 (Drug:Indicator) have been reported, providing insight into the reaction mechanism. ekb.egekb.eg The effect of variables such as temperature on the reaction rate can also be studied, confirming that the redox reaction is sensitive to temperature variations. ekb.eg

Chromatographic Applications Involving Sulfonated Species

While primarily known for its use in titrimetry and spectrophotometry, sodium diphenylamine-4-sulfonate has also been mentioned in the context of chromatography. It has been utilized in reversed-phase liquid chromatography to study interactions with various compounds. The presence of the sulfonate group imparts specific properties that are relevant in chromatographic separations. Sulfonated aromatic compounds, such as naphthalene (B1677914) sulfonates, are analyzed using techniques like molecularly imprinted stir bar sorptive extraction followed by spectrophotometric determination, highlighting the analytical interest in sulfonated species in separation science. researchgate.net

Coordination Chemistry and Complex Formation of Sodium Diphenylamine 4 Sulfonate

Ligand Properties and Metal Ion Complexation

Sodium diphenylamine-4-sulfonate (SDPAS) possesses multiple potential coordination sites, primarily through the nitrogen atom of the amine group and the oxygen atoms of the sulfonate group. This allows it to act as a ligand in the formation of complexes with various metal ions. The lone pair of electrons on the nitrogen atom and the negatively charged sulfonate group can be donated to a metal center, leading to the formation of stable coordination compounds. researchgate.netchemicalbook.com

The complexation ability of SDPAS is a key aspect of its chemical behavior. The formation of colored complexes with metal ions is a well-documented property and forms the basis of its use in analytical chemistry for the estimation of metal ion concentrations. chemicalbook.com The interaction with metal ions alters the electronic properties of the ligand, which can be observed through spectroscopic techniques. Research has shown that SDPAS can form complexes with metal halides, such as lanthanum(III) chloride, leading to the formation of distinct coordination compounds. researchgate.netakjournals.com

Synthesis and Characterization of Metal-Sodium Diphenylamine-4-sulfonate Complexes

The synthesis of metal complexes with sodium diphenylamine-4-sulfonate typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting complexes can be isolated and characterized to determine their structure and properties.

Research has demonstrated the successful synthesis of coordination compounds between sodium diphenylamine-4-sulfonate and hydrated lanthanum(III) chloride. researchgate.netakjournals.com The reaction conditions, particularly the solvent system used, have been shown to influence the stoichiometry of the resulting complexes.

In one study, two distinct lanthanum(III) chloride complexes with sodium diphenylamine-4-sulfonate were synthesized and characterized. researchgate.net The synthesis was carried out using different solvent mixtures, which led to the formation of complexes with different metal-to-ligand ratios. The characterization of these compounds was performed using a variety of techniques, including thermogravimetric and differential thermogravimetric analysis, infrared (IR) spectroscopy, and elemental analysis. researchgate.net The residues from the thermal decomposition of these complexes were further investigated using X-ray diffractometry. researchgate.net

The elemental analysis of the synthesized lanthanum complexes provided the basis for determining their empirical formulas, which in turn revealed the stoichiometric ratios of the metal, ligand, and any coordinated solvent molecules.

While there is documented research on the complexation of the closely related barium diphenylamine-4-sulfonate with iron(II) and iron(III) ions, leading to the formation of iron oxides upon thermal decomposition, specific studies on the synthesis and characterization of iron(II) and iron(III) complexes with sodium diphenylamine-4-sulfonate are not available in the reviewed literature. The strict focus on the sodium salt as per the requested outline precludes the inclusion of data from studies using the barium salt.

Stoichiometric Investigations of Ligand-Metal Interactions

The stoichiometry of the complexes formed between sodium diphenylamine-4-sulfonate and metal ions is a critical aspect of their coordination chemistry. As demonstrated in the case of lanthanum(III) chloride, the molar ratio of the metal to the ligand can vary depending on the reaction conditions.

In the study by Machado et al. (2004), two different stoichiometries were observed for the lanthanum(III) chloride-sodium diphenylamine-4-sulfonate complexes, highlighting the influence of the solvent system on the complexation reaction. researchgate.net The elemental analysis data was instrumental in establishing the following stoichiometries for the two synthesized complexes:

| Complex | Metal:Ligand Molar Ratio |

| (LaCl₃)₂(C₁₂H₁₀NSO₃Na)₃·2(CH₃CH₂OH) | 2:3 |

| (LaCl₃)(C₁₂H₁₀NSO₃Na)·(CH₃CH₂OH)·12H₂O | 1:1 |

Table 1: Stoichiometry of Lanthanum(III) Chloride-Sodium Diphenylamine-4-sulfonate Complexes Synthesized in Different Solvent Systems. researchgate.net

Advanced Spectroscopic and Diffractional Analysis of Coordination Compounds (e.g., IR, UV-VIS, Mössbauer, X-ray Diffractometry)

The characterization of metal-sodium diphenylamine-4-sulfonate complexes relies on a suite of advanced analytical techniques to elucidate their structural and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for understanding the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the functional groups of the ligand upon complexation provide insights into the mode of bonding. In the study of lanthanum(III) chloride complexes, IR spectroscopy was used to confirm the coordination of the sodium diphenylamine-4-sulfonate ligand to the lanthanum ion. researchgate.net

UV-Visible (UV-VIS) Spectroscopy: No specific UV-VIS spectroscopic data for the isolated coordination compounds of sodium diphenylamine-4-sulfonate with metal ions were found in the reviewed literature. However, the formation of colored complexes with metal ions is a known characteristic of this ligand, suggesting that UV-VIS spectroscopy would be a relevant technique for studying the electronic transitions in these complexes. chemicalbook.com

Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. No studies employing Mössbauer spectroscopy for the characterization of iron complexes with sodium diphenylamine-4-sulfonate were identified in the available literature.

X-ray Diffractometry: X-ray diffractometry is the definitive method for determining the three-dimensional structure of crystalline coordination compounds. While the residues from the thermal decomposition of the lanthanum(III) chloride-sodium diphenylamine-4-sulfonate complexes were analyzed by X-ray diffractometry, no single-crystal or powder X-ray diffraction data for the coordination compounds themselves have been reported in the reviewed scientific literature. researchgate.net

Applications in Materials Science and Nanotechnology Through Sodium Diphenylamine 4 Sulfonate

Fabrication of Nanomaterials: Gold Nanocrystal Synthesisresearchgate.netchemicalbook.com

Sodium diphenylamine-4-sulfonate has been identified as an effective reducing agent in the synthesis of gold nanocrystals. chemicalbook.com Its role is particularly notable in the reaction with chloroauric acid to form these nanomaterials, often in the presence of a stabilizing agent like polyethylene (B3416737) glycol (PEG). chemicalbook.com The synthesis process involves the reduction of gold(III) chloride, leading to the formation of gold nanoparticles with distinct morphologies.

A study detailed the synthesis of nearly monodispersive gold nanoparticles by reacting HAuCl₄ and sodium diphenylamine-4-sulfonate at room temperature. researchgate.net The resulting nanoparticles were characterized using transmission electron microscopy (TEM) and UV-Vis absorption spectroscopy. researchgate.net The research highlighted that the molar ratio of reactants and the presence of a stabilizer like poly(vinylpyrrolidone) (PVP) influence the size and morphology of the synthesized gold nanoparticles. researchgate.net

Influence of Reaction Parameters on Nanocrystal Morphology and Sizeresearchgate.net

The morphology and size of the gold nanocrystals are highly dependent on the reaction conditions. Research has shown that varying the concentration of sodium diphenylamine-4-sulfonate has a direct impact on the resulting nanoparticles. researchgate.net

For instance, in a synthesis without the presence of PVP, a higher concentration of sodium diphenylamine-4-sulfonate (0.5 mmol) with HAuCl₄ (0.045 mmol) resulted in gold nanoparticles with an average size of 10.1 ± 1.38 nm and a narrow size distribution. researchgate.net When the amount of sodium diphenylamine-4-sulfonate was decreased to 0.15 mmol while keeping the HAuCl₄ concentration constant, the average size of the nanoparticles was also affected. researchgate.net

The following table summarizes the effect of the reductant concentration on the size of the gold nanoparticles:

| HAuCl₄ (mmol) | Sodium diphenylamine-4-sulfonate (mmol) | Average Nanoparticle Size (nm) |

| 0.045 | 0.5 | 10.1 ± 1.38 |

| 0.045 | 0.15 | Varies from the above |

| Data sourced from a study on nearly monodispersive gold nanoparticle synthesis. researchgate.net |

Role of Stabilizing Agents in Nanocrystal Synthesisresearchgate.net

Stabilizing agents are crucial in controlling the growth and preventing the aggregation of nanoparticles during and after synthesis. mdpi.com Poly(vinylpyrrolidone) (PVP) is a commonly used stabilizing agent in conjunction with sodium diphenylamine-4-sulfonate for the synthesis of gold nanoparticles. researchgate.net The molar ratio of the stabilizing agent to the gold precursor (PVP/HAuCl₄) has a significant effect on the size and morphology of the resulting nanoparticles. researchgate.net

As the molar ratio of PVP/HAuCl₄ increases, the average size of the gold nanoparticles also tends to increase. researchgate.net This is attributed to the interaction between PVP and the gold nanoparticles, which influences their growth process. researchgate.net

The table below illustrates the impact of the PVP/HAuCl₄ molar ratio on the size of gold nanoparticles when the concentrations of HAuCl₄ and sodium diphenylamine-4-sulfonate are kept constant at 0.045 mmol and 0.5 mmol, respectively. researchgate.net

| PVP (mmol) | PVP/HAuCl₄ Molar Ratio | Average Nanoparticle Size (nm) |

| 0.1 | 2.2 | Varies |

| 1 | 22 | Varies |

| 2 | 44 | Varies |

| 4 | 88 | Varies |

| Data derived from research on the effect of PVP on gold nanoparticle synthesis. researchgate.net |

Integration into Polymer Matrices for Modified Material Propertiesresearchgate.net

Sodium diphenylamine-4-sulfonate is also utilized to modify the properties of polymer-based materials. It can be introduced into polymer matrices, such as polyvinyl alcohol (PVA), to create composite membranes with enhanced characteristics. researchgate.net These modifications are often achieved through crosslinking processes, which improve the thermal and mechanical stability of the resulting materials. researchgate.net

Development of Proton Exchange Membranesresearchgate.net

One significant application of these composite materials is in the development of proton exchange membranes (PEMs). researchgate.net By incorporating sodium diphenylamine-4-sulfonate and silica (B1680970) nanoparticles into a PVA matrix and crosslinking with glutaraldehyde (B144438) (GA) under acidic conditions, membranes with improved properties suitable for applications like direct methanol (B129727) fuel cells can be fabricated. researchgate.net The study of these membranes involves examining their proton conductivity, ion exchange capacity, and swelling ratio as a function of the degree of crosslinking. researchgate.net

Enhancing Thermal and Mechanical Characteristics of Composite Membranesresearchgate.net

The addition of sodium diphenylamine-4-sulfonate and nanofillers like silica into a polymer matrix can significantly enhance the thermal and mechanical properties of the resulting composite membranes. researchgate.net Research has shown that composite membranes containing 5 wt% of silica nanoparticles exhibit the best thermal and mechanical properties. researchgate.net The crosslinking process further contributes to the rigidity and structural integrity of the membranes. researchgate.net

Investigation of Crosslinking Effects on Composite Membrane Performanceresearchgate.net

The degree of crosslinking is a critical parameter that influences the performance of the composite membranes. researchgate.net Studies have shown that as the degree of crosslinking increases, the proton conductivity of the membrane tends to decrease. researchgate.net For example, a maximum proton conductivity of 6 × 10⁻² S/cm was observed for a membrane with 2 wt% of glutaraldehyde. researchgate.net Conversely, an increase in the crosslinker concentration leads to a decrease in methanol permeability. researchgate.net The degree of crosslinking in these membranes has been shown to range from 6.1% to 33%. researchgate.net

The following table presents the relationship between the glutaraldehyde concentration, the degree of crosslinking, and the resulting membrane properties.

| Glutaraldehyde (wt%) | Degree of Crosslinking (%) | Proton Conductivity (S/cm) | Methanol Permeability |

| 1 | 2.8 | Varies | Varies |

| 2 | 5.6 | 6 × 10⁻² | Varies |

| 4 | 32 | Varies | Decreases with increasing GA |

| 6 | 34 | Varies | Decreases with increasing GA |

| Data compiled from studies on PVA-diphenylamine-4-sulfonic acid sodium salt composite membranes. researchgate.net |

Surface Modification and Coating Technologies (e.g., Micro-Arc Oxidation)

Sodium diphenylamine-4-sulfonate is utilized in advanced surface modification techniques, most notably in micro-arc oxidation (MAO), to enhance the quality of protective coatings on various metals. Its function as a specialized additive in the electrolyte bath is crucial for achieving denser and more uniform ceramic layers.

Role as a Surface Active Agent in Ceramic Film Formation

In the micro-arc oxidation process, sodium diphenylamine-4-sulfonate functions as a surface-active agent, or surfactant. google.com Its primary role is to modify the interfacial tension at the boundary where the electrolyte, the newly forming ceramic membrane, and oxygen gas meet. google.com The addition of this compound to an alkaline electrolyte solution alters the surface tension of this three-phase interface. google.com This modification influences the dynamics of the oxygen bubbles that are generated on the electrode surface during the MAO process. google.com By acting as a surfactant, sodium diphenylamine-4-sulfonate facilitates a more controlled and uniform formation of the ceramic film on the metal substrate.

Mechanism of Porosity Reduction in Oxide Coatings

The primary mechanism by which sodium diphenylamine-4-sulfonate reduces porosity in oxide coatings is directly linked to its function as a surfactant. google.com During micro-arc oxidation, the quality of the ceramic layer is significantly affected by the behavior of oxygen bubbles that form and adhere to the electrode surface.

The presence of sodium diphenylamine-4-sulfonate in the electrolyte changes the adsorption strength of these oxygen bubbles. google.com It also influences the size of the bubbles. google.com This alteration of bubble dynamics is critical; it prevents the formation of large, stable bubbles that would otherwise lead to significant voids and high porosity in the final ceramic coating. By promoting smaller and less adherent bubbles, the compound ensures a more continuous and less interrupted deposition of the oxide layer.

Research has demonstrated the effectiveness of this mechanism. In one study, the porosity of a micro-arc oxidation ceramic membrane formed in an electrolyte without any surfactant was measured at 7.46%. google.com However, with the introduction of sodium diphenylamine-4-sulfonate as a surfactant, the porosity of the resulting membrane was dramatically reduced to 1.66%. google.com This significant reduction underscores the compound's efficacy in creating denser, higher-quality protective coatings.

Table of Research Findings on Porosity Reduction

| Electrolyte Composition | Measured Porosity (%) |

| Standard Alkaline Electrolyte (No Surfactant) | 7.46% google.com |

| Alkaline Electrolyte with Sodium diphenylamine-4-sulfonate | 1.66% google.com |

Electrochemical Behavior and Applications of Sodium Diphenylamine 4 Sulfonate

Electroanalytical Studies of Redox Transitions

Sodium diphenylamine-4-sulfonate is well-established as a pH-independent oxidation-reduction indicator. gspchem.comfishersci.fi Its electrochemical behavior is characterized by a distinct transition between its reduced and oxidized forms. In its reduced state, the compound is colorless, while its oxidized form presents a red-violet or violet color. medchemexpress.comekb.eg This clear visual transition makes it highly effective for determining the redox potential in titrations and other analytical procedures. gspchem.comhimedialabs.com

The redox potential of the indicator is a key parameter in its application. In a 1 mol/l sulfuric acid solution, its standard potential (E₀) is +0.83 volts. honeywell.com Spectrophotometric studies have further elucidated this transition; the violet oxidized form exhibits a specific maximum absorption wavelength (λmax) which diminishes upon reaction with a reducing agent, leading to the formation of the colorless reduced form that has a different λmax. ekb.eg

Table 1: Redox Characteristics of Sodium Diphenylamine-4-sulfonate

| Property | Value/Description | References |

| Oxidized Form Color | Red-Violet | medchemexpress.com |

| Reduced Form Color | Colorless | medchemexpress.com |

| Redox Potential (E₀) | +0.83 V (in 1 mol/l H₂SO₄) | honeywell.com |

| Nature | pH-independent redox indicator | gspchem.comfishersci.fi |

Electrochemiluminescence Quenching Mechanisms and Sensing Applications

Beyond its role as a visual indicator, sodium diphenylamine-4-sulfonate functions as an efficient quencher of electrochemiluminescence (ECL). chemicalbook.com It is particularly effective in quenching the ECL of tris(2,2′-bipyridine)-ruthenium(II) (Ru(bpy)₃²⁺), a common ECL luminophore. chemicalbook.com This quenching ability is harnessed in various analytical and sensing applications. The mechanism involves the interaction between the indicator and the excited state of the luminophore, leading to a decrease in light emission that can be correlated to the concentration of an analyte. This property allows for the development of sensitive detection methods.

Design of Electrodes Modified with Sodium Diphenylamine-4-sulfonate

The modification of electrode surfaces with polymers derived from sodium diphenylamine-4-sulfonate has emerged as a significant area of research for creating advanced electrochemical sensors. A derivative, poly(diphenylamine-4-sulfonic acid), is a water-soluble and electrically conductive polymer that can be synthesized directly on an electrode surface through electropolymerization. researchgate.net

One notable application is the development of a poly(diphenylamine-4-sulfonic acid) modified glassy carbon electrode (poly(DPASA)/GCE) for the sensitive and selective determination of gallic acid. researchgate.net In this design, the diphenylamine-4-sulfonic acid monomer is electropolymerized onto a glassy carbon electrode. researchgate.net The resulting modified electrode exhibits enhanced catalytic properties towards the oxidation of gallic acid, showing a significant increase in current response and a reduction in the potential required for oxidation compared to a bare electrode. researchgate.net This modification enhances both the sensitivity and selectivity of the sensor for the target analyte in real-world samples like honey and peanuts. researchgate.net Similarly, electrodes modified with polydiphenylamine (p-DPA), the un-sulfonated parent polymer, have been developed for sensing applications, highlighting the versatility of the diphenylamine (B1679370) polymer family in electrode design. mdpi.com

Table 2: Performance of a poly(DPASA)/GCE Sensor for Gallic Acid Detection

| Parameter | Value | Reference |

| Analyte | Gallic Acid | researchgate.net |

| Electrode | poly(diphenylamine-4-sulfonic acid) modified glassy carbon electrode (poly(DPASA)/GCE) | researchgate.net |

| Linear Range | 5.00 × 10⁻⁷ – 3.00 × 10⁻⁴ mol L⁻¹ | researchgate.net |

| Limit of Detection | 4.35 × 10⁻⁹ mol L⁻¹ | researchgate.net |

Electro-sorption for Metal Ion Recovery (e.g., Rare Earth Elements)

Sodium diphenylamine-4-sulfonate demonstrates a significant ability to act as a ligand, forming complexes with various metal ions. gspchem.com This characteristic is pivotal for its potential application in electro-sorption processes for metal ion recovery. It is known to form complexes with metal halides, including those of rare earth elements such as lanthanum(III) chloride. fishersci.fichemicalbook.com The formation of these stable complexes alters the electronic properties of the metal ions. This complexation capability can be exploited in electrochemical systems where an applied potential facilitates the sorption and subsequent recovery of targeted metal ions from aqueous solutions.

Synergistic Effects in Chemical and Physical Absorption Processes

The utility of sodium diphenylamine-4-sulfonate extends to processes where it contributes to synergistic effects. It is used as a comonomer in the preparation of poly(aniline-co-N-(4-sulfophenyl)aniline) through polymerization with aniline (B41778). gspchem.comfishersci.fi In this context, its incorporation into the polymer backbone modifies the properties of the resulting copolymer, such as improving its solubility and processability in aqueous media, which is a known advantage of polyaniline derivatives. researchgate.net

Furthermore, the compound acts as a reductant in the synthesis of gold nanocrystals from gold(III) chloride in the presence of polyethylene (B3416737) glycol. gspchem.comfishersci.fi Its role as a reducing agent is crucial for the nucleation and growth of the nanocrystals, demonstrating a synergistic interaction with other reagents to produce specific nanomaterials. gspchem.com

Emerging Research Frontiers and Interdisciplinary Applications

Exploration in Biochemical Assays and Biological Systems as a Ligand

Sodium diphenylamine-4-sulfonate is well-established as a redox indicator, changing from a colorless reduced form to a red-violet oxidized form, making it valuable in various titration and biochemical assays. medchemexpress.com Its utility extends to being a pH-independent redox indicator for determining redox potential. fishersci.fichemicalbook.com

Beyond its role as an indicator, it demonstrates significant potential as a ligand in biological systems. Research has shown its ability to form stable complexes with metal ions, including transition metals and lanthanides. himedialabs.comresearchgate.net For instance, it has been used in the synthesis of complexes with lanthanum(III) chloride. fishersci.fichemicalbook.comresearchgate.net This complex-forming capability is crucial for its function, as it alters the electronic properties of the metal ions, enhancing their reactivity in redox reactions. This characteristic opens up avenues for its application in various biological and analytical contexts.

A study highlighted its effectiveness in scavenging free radicals, which suggests a role in protecting cells from oxidative stress. Furthermore, it can act as an efficient quencher of the electrochemiluminescence of tris(2,2'-bipyridine)-ruthenium(II), a property useful in developing sensitive analytical methods. chemicalbook.comscientificlabs.co.uk

Table 1: Applications in Biochemical and Biological Systems

| Application Area | Description |

|---|---|

| Redox Indicator | Used for the determination of redox potential in titrations and other biochemical assays. medchemexpress.comfishersci.fi |

| Metal Ion Complexation | Forms stable complexes with various metal ions, including lanthanides. researchgate.net |

| Free Radical Scavenging | Demonstrates the ability to scavenge free radicals, indicating potential antioxidant properties. |

Potential in Environmental Remediation and Adsorption Processes

The complexing ability of sodium diphenylamine-4-sulfonate with metal ions is a key factor in its potential for environmental applications. This property is being explored for environmental monitoring and the remediation of heavy metal contamination.

A significant area of research is its use in adsorption processes for the removal of pollutants. One study demonstrated that modifying activated carbon with sodium diphenylamine-4-sulfonate enhances the electro-sorption and recovery of rare earth elements like La(III), Nd(III), and Ce(III) from aqueous solutions. researchgate.net The modified electrode showed a high adsorption capacity and could be regenerated without the need for additional chemical reagents. researchgate.net The adsorption kinetics were found to follow a pseudo-second-order model, and the process was determined to be exothermic and spontaneous.

Another application lies in its function as a surfactant. In the surface micro-arc oxidation process, adding it to the electrolyte can reduce the porosity of the resulting ceramic membrane by altering the surface tension at the three-phase interface of the electrolyte, ceramic film, and oxygen. google.com

Advanced Synthetic Strategies for Novel Analogues with Tailored Properties

The synthesis of sodium diphenylamine-4-sulfonate typically involves the sulfonation of diphenylamine (B1679370) with concentrated sulfuric acid, followed by neutralization with a sodium base. Variations in this process can be used to produce related compounds with specific properties.

For example, processes have been developed for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid by condensing a substituted benzene (B151609) sulfonic acid with 1,4-phenylene diamine. google.com These compounds serve as precursors for dyes. google.com Such synthetic methodologies could be adapted to create novel analogues of sodium diphenylamine-4-sulfonate with tailored functionalities for specific applications. By introducing different functional groups onto the diphenylamine backbone, it is possible to modulate properties such as solubility, complexing ability, and redox potential.

Multifunctional Material Design Incorporating Sodium Diphenylamine-4-sulfonate for Diverse Applications

Sodium diphenylamine-4-sulfonate is being incorporated into the design of multifunctional materials with diverse applications. Its utility in polymer synthesis is a notable example. It is used in the polymerization of aniline (B41778) to create water-soluble conducting poly(aniline-co-N-(4-sulfophenyl)aniline). scientificlabs.co.uk These conducting polymers have potential applications in electronic devices, sensors, and as conductive coatings.

Furthermore, it acts as a reductant in the synthesis of branched gold nanocrystals. scientificlabs.co.uk These nanocrystals, with their specific morphology, exhibit enhanced electrocatalytic properties, making them suitable for use in various catalytic applications. scientificlabs.co.uk

Its role as a surfactant in the micro-arc oxidation process to produce less porous ceramic films on metals like aluminum, magnesium, and titanium further highlights its utility in material design. google.com This application can improve the corrosion resistance and mechanical properties of the treated metals. google.com

Table 2: Applications in Multifunctional Material Design

| Material Type | Role of Sodium Diphenylamine-4-sulfonate | Potential Application |

|---|---|---|

| Conducting Polymers | Monomer in polymerization with aniline. scientificlabs.co.uk | Electronic devices, sensors, conductive coatings. |

| Gold Nanocrystals | Reducing agent in synthesis. scientificlabs.co.uk | Electrocatalysts. scientificlabs.co.uk |

Computational Chemistry in Predictive Material Design and Performance Optimization

While specific computational studies on sodium diphenylamine-4-sulfonate for predictive material design are not extensively documented, the available computed property data from resources like PubChem provides a solid foundation for such investigations. nih.govnih.gov Computational chemistry can be a powerful tool to predict the properties and behavior of this compound and its analogues.

Density Functional Theory (DFT) and other molecular modeling techniques can be employed to:

Predict Molecular Properties: Calculate electronic properties, such as HOMO-LUMO gaps, which are crucial for understanding its redox behavior and reactivity.

Simulate Interactions: Model the complexation of sodium diphenylamine-4-sulfonate with different metal ions to predict binding energies and geometries, aiding in the design of more effective chelating agents for environmental remediation or biochemical assays.

Design Novel Analogues: Computationally screen potential new analogues with desired properties before undertaking their synthesis, thereby saving time and resources. For instance, the effect of different functional groups on the electronic structure and reactivity could be systematically studied.

Optimize Material Performance: In the context of conducting polymers, computational models could help in understanding the charge transport mechanisms and in designing polymers with enhanced conductivity.

By leveraging computational chemistry, researchers can accelerate the discovery and optimization of materials based on sodium diphenylamine-4-sulfonate for a wide range of applications.

Q & A

Q. What are the critical physicochemical properties of SDAS relevant to experimental design?

SDAS (C₁₂H₁₀NNaO₃S, MW 271.27) is a water-soluble, white crystalline powder that undergoes color changes under acidic conditions (turning blue) . Its solubility in water and ethanol makes it suitable for aqueous redox titrations, while its instability in air (oxidizes over time) requires storage in dark, airtight containers . Researchers must account for its pH sensitivity when designing experiments involving acidic media .

Q. How is SDAS applied as an oxidation-reduction indicator in titrimetric analysis?

SDAS acts as a self-indicator in redox titrations due to its reversible color change between colorless (reduced form) and violet (oxidized form). For example, in Fe²⁺/Cr₂O₇²⁻ titrations, SDAS is added near the endpoint to detect excess dichromate ions. Optimal results require maintaining a dilute sulfuric acid medium (pH < 2) to stabilize the redox couple . Calibration with standard solutions (e.g., K₂Cr₂O₇) is critical to minimize endpoint errors .

Q. What safety protocols are essential when handling SDAS in laboratory settings?

SDAS poses respiratory and ocular hazards. Researchers must use N95 masks, gloves, and eye protection. Storage should avoid light and moisture to prevent decomposition . Waste disposal must comply with ecotoxicity guidelines, as SDAS exhibits moderate toxicity to algae (EC₅₀ = 44 mg/L for Chlorella vulgaris) and requires ≥10-fold dilution before discharge .

Advanced Research Questions

Q. How can SDAS be optimized for synthesizing branched gold nanocrystals?

SDAS serves as both a reductant and stabilizer in gold nanocrystal synthesis. In polyethylene glycol (PEG) aqueous solutions, SDAS reduces HAuCl₄ at 60–80°C, with branching controlled by adjusting PEG molecular weight (e.g., PEG-4000 yields higher anisotropy). Reaction kinetics are pH-dependent, requiring neutral to slightly alkaline conditions (pH 7–8) for uniform nucleation . Characterization via TEM and UV-Vis spectroscopy confirms nanocrystal morphology .

Q. What methodologies resolve contradictions in adsorption studies of SDAS on expanded graphite (EG)?

Adsorption of SDAS on EG follows pseudo-second-order kinetics (R² > 0.99), with thermodynamics revealing exothermic (ΔH < 0) and spontaneous (ΔG < 0) behavior. Discrepancies in reported capacities arise from variations in EG expansion volume (EV) and ionic strength. For reproducibility, standardize EG activation (e.g., 800°C thermal treatment) and control background electrolytes (e.g., 0.1 M NaCl) to minimize competitive adsorption .

Q. How does SDAS interact with lanthanide ions, and what analytical techniques validate these complexes?

SDAS forms coordination complexes with hydrated La³⁺ ions, characterized by thermogravimetric analysis (TGA) and FTIR. The La(SDAS)₃·nH₂O complex shows endothermic dehydration peaks at 120–160°C and exothermic decomposition at 300°C. Molar ratios are confirmed via Job’s method, with UV-Vis spectroscopy indicating ligand-to-metal charge transfer bands at 280–320 nm .

Q. How can researchers mitigate discrepancies in ecotoxicity assessments of SDAS?

Reported EC₅₀ values vary due to test organism sensitivity (e.g., C. vulgaris EC₅₀ = 44 mg/L vs. Daphnia magna no effect at 2000 mg/L) . Standardize protocols by:

- Using algae growth inhibition tests (OECD 201) for acute toxicity.

- Reporting NOEC/LOEC values alongside EC₅₀ to account for sublethal effects.

- Controlling light exposure to avoid photodegradation artifacts .

Methodological Considerations

Q. What experimental parameters influence SDAS-mediated synthesis of conductive polymers?

In polyaniline-SDAS copolymers, conductivity (10⁻³–10⁻² S/cm) depends on monomer ratio and doping time. Optimize by:

Q. How is SDAS quantified in mixed-component systems (e.g., wastewater)?

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves SDAS quantification at ppm levels. Use a C18 column, mobile phase (acetonitrile:0.1% H₃PO₄ = 30:70), and calibration against ACS-grade standards . For trace analysis, preconcentrate samples via solid-phase extraction (C18 cartridges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.